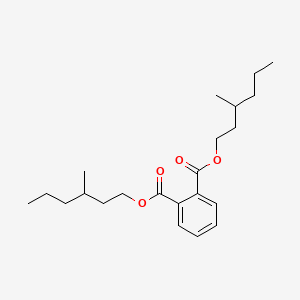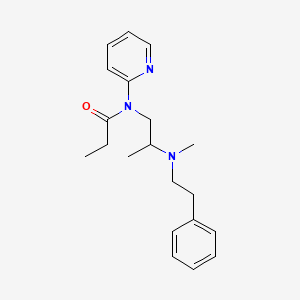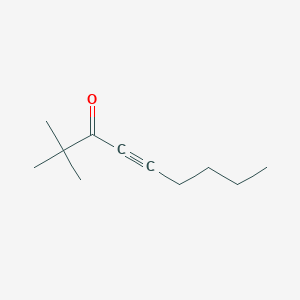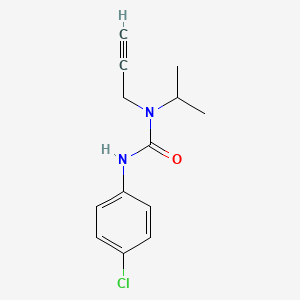
N'-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea is an organic compound characterized by the presence of a chlorophenyl group, an isopropyl group, and a propynyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea typically involves the reaction of 4-chloroaniline with isopropyl isocyanate and propargyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Urea Derivative: 4-chloroaniline reacts with isopropyl isocyanate to form N-(4-chlorophenyl)-N-propan-2-ylurea.
Alkylation: The urea derivative is then alkylated with propargyl bromide in the presence of a base such as potassium carbonate to yield N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-(4-chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea oxides, while reduction can produce corresponding amines.
Scientific Research Applications
N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-N-propan-2-ylurea: Lacks the propynyl group, which may affect its reactivity and applications.
N-(4-Chlorophenyl)-N-prop-2-yn-1-ylurea: Lacks the isopropyl group, which may influence its biological activity.
Uniqueness
N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea is unique due to the presence of both isopropyl and propynyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
56432-56-5 |
|---|---|
Molecular Formula |
C13H15ClN2O |
Molecular Weight |
250.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-propan-2-yl-1-prop-2-ynylurea |
InChI |
InChI=1S/C13H15ClN2O/c1-4-9-16(10(2)3)13(17)15-12-7-5-11(14)6-8-12/h1,5-8,10H,9H2,2-3H3,(H,15,17) |
InChI Key |
HBSFYVSEEROWOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC#C)C(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)

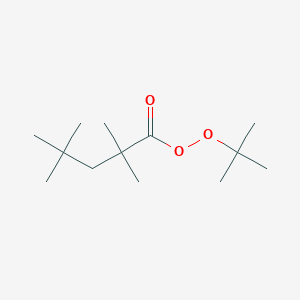
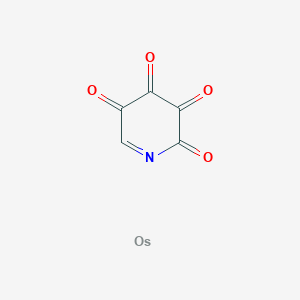
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)
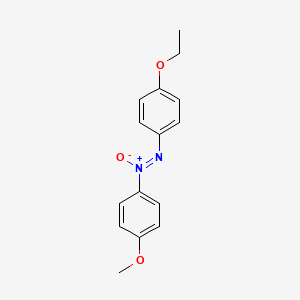

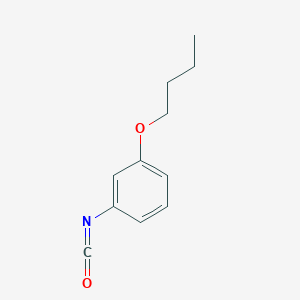
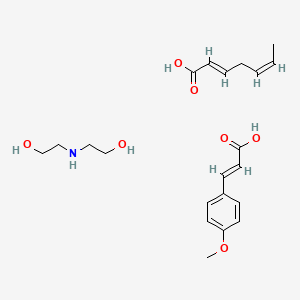
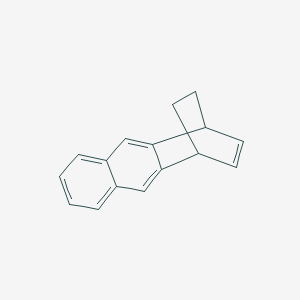
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
